molecular formula C18H15BrClNO B5149352 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide

Cat. No.: B5149352
M. Wt: 376.7 g/mol
InChI Key: MVTVITMJEPIWJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide, also known as MQAE, is a fluorescent dye that has been widely used in scientific research. It is a quaternary ammonium compound that contains a quinoline ring and a chloride group. MQAE is a water-soluble dye that is used to measure the concentration of chloride ions in solutions.

Mechanism of Action

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide is a fluorescent dye that is quenched by chloride ions. When this compound binds to chloride ions, its fluorescence is reduced. The reduction in fluorescence is proportional to the concentration of chloride ions in the solution. This compound is a sensitive and selective probe for chloride ions, as it does not bind to other anions, such as bicarbonate, sulfate, or nitrate.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that does not interfere with cellular functions. This compound is a useful tool for studying the physiological role of chloride ions in cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in lab experiments are its high sensitivity and selectivity for chloride ions, its water-solubility, and its non-toxicity. The limitations of using this compound are its low quantum yield and its sensitivity to pH changes. This compound is also sensitive to temperature changes and photobleaching.

Future Directions

There are several future directions for the use of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide in scientific research. One direction is the development of new fluorescent probes for other anions, such as bicarbonate, sulfate, or nitrate. Another direction is the use of this compound in the study of chloride ion transport in disease states, such as cystic fibrosis or epilepsy. This compound can also be used in the study of chloride ion transport in plants and bacteria. Finally, the development of new imaging techniques using this compound can lead to new insights into the role of chloride ions in cellular physiology.

Synthesis Methods

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide can be synthesized through the reaction of 2-chloro-N-methylacetamide with 4-chlorobenzaldehyde, followed by cyclization with ammonium acetate and quaternization with methyl bromide. The yield of this compound synthesis is about 50%.

Scientific Research Applications

1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide has been widely used in scientific research as a fluorescent probe to measure the concentration of chloride ions in solutions. It is commonly used in electrophysiology experiments to measure the chloride concentration in cells, such as neurons and muscle cells. This compound is also used in the study of ion channels, transporters, and receptors that are involved in chloride ion transport.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO.BrH/c1-13(18(21)15-8-10-16(19)11-9-15)20-12-4-6-14-5-2-3-7-17(14)20;/h2-13H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTVITMJEPIWJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC3=CC=CC=C32.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.